(Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine
Overview
Description
(Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a benzyloxyphenyl group and a chlorophenylmethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized by reacting benzyl alcohol with phenol in the presence of a suitable catalyst.
Synthesis of the Chlorophenylmethylpiperazine Intermediate: This intermediate can be prepared by reacting 4-chlorobenzyl chloride with piperazine under basic conditions.
Condensation Reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the chlorophenylmethylpiperazine intermediate in the presence of a suitable dehydrating agent to form the imine bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the original compound.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe to study biological processes involving imine formation and reduction.
Medicine:
Pharmacological Studies: The compound may exhibit pharmacological activity, making it a candidate for drug development and screening.
Industry:
Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through imine formation and reduction. The benzyloxy and chlorophenyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- (Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-fluorophenyl)methyl]piperazin-1-YL}methanimine
- (Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-bromophenyl)methyl]piperazin-1-YL}methanimine
Comparison:
- Uniqueness: The presence of the chlorophenyl group in (Z)-1-[4-(Benzyloxy)phenyl]-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine distinguishes it from its analogs with different halogen substituents. This can influence its reactivity, binding affinity, and pharmacological properties.
- Reactivity: The chlorophenyl group may undergo different substitution reactions compared to fluorophenyl or bromophenyl groups, leading to unique derivatives.
Properties
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-24-10-6-22(7-11-24)19-28-14-16-29(17-15-28)27-18-21-8-12-25(13-9-21)30-20-23-4-2-1-3-5-23/h1-13,18H,14-17,19-20H2/b27-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABQBGMUQJDEH-IMRQLAEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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